molecular formula C8H7BF3KO2 B13346738 Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate

Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate

Cat. No.: B13346738
M. Wt: 242.05 g/mol
InChI Key: WUNJUIJZUIMINT-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate can be synthesized through the reaction of 2-(methoxycarbonyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an inert atmosphere at room temperature, yielding the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalyst, base (e.g., potassium carbonate), organohalide.

    Conditions: Mild temperatures (50-80°C), inert atmosphere, and aqueous or organic solvents.

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro(2-(methoxycarbonyl)phenyl)borate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in coupling reactions. This compound offers distinct advantages in terms of stability and ease of handling compared to other organoboron reagents .

Properties

Molecular Formula

C8H7BF3KO2

Molecular Weight

242.05 g/mol

IUPAC Name

potassium;trifluoro-(2-methoxycarbonylphenyl)boranuide

InChI

InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12;/h2-5H,1H3;/q-1;+1

InChI Key

WUNJUIJZUIMINT-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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